Levalbuterol

Catalog No.
S591464
CAS No.
34391-04-3
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levalbuterol

CAS Number

34391-04-3

Product Name

Levalbuterol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Synonyms

Hydrochloride, Levalbuterol, Hydrochloride, Levosalbutamol, Levalbuterol, Levalbuterol Hydrochloride, Levosalbutamol Hydrochloride, Xopenex

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O

Mechanism of Action and Bronchodilation:

Levalbuterol is the single-enantiomer (mirror image) of the drug albuterol. Unlike albuterol, which is a mixture of two enantiomers (R-albuterol and S-albuterol), levalbuterol only contains the S-enantiomer. Research suggests that the S-enantiomer is the primary contributor to albuterol's bronchodilatory effect, while the R-enantiomer may have minimal or even opposing effects []. This has led scientists to investigate the specific mechanisms by which levalbuterol interacts with beta-2 adrenergic receptors in the airways, leading to relaxation of smooth muscle and improved airflow [].

Potential Advantages over Albuterol:

Some research explores whether levalbuterol offers advantages over racemic albuterol. Studies suggest that levalbuterol might have a faster onset of action and potentially fewer side effects compared to albuterol []. This is because levalbuterol lacks the potential side effects associated with the R-enantiomer of albuterol. However, more research is needed to definitively establish these potential benefits [].

Applications Beyond Bronchodilation:

Levalbuterol's ability to interact with beta-2 adrenergic receptors has sparked research into its potential applications beyond respiratory conditions. Some studies have investigated its effects on metabolism, exercise performance, and even skeletal muscle function [, ]. However, these areas are under active research, and the results are not yet conclusive.

XLogP3

0.3

UNII

EDN2NBH5SS

Other CAS

34391-04-3

Wikipedia

Levalbuterol

Biological Half Life

3.3 - 4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Boulton DW, Fawcett JP: The pharmacokinetics of levosalbutamol: what are the clinical implications? Clin Pharmacokinet. 2001 Jan;40(1):23-40. [PMID:11236808]
Sciencedirect
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

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